4-Acetamido-3-fluorobenzenesulfonyl fluoride
Overview
Description
4-Acetamido-3-fluorobenzenesulfonyl fluoride: is a versatile chemical compound with the molecular formula C8H8FNO3S. It is known for its applications in various fields, including medicinal chemistry, material science, and biological research. This compound is characterized by the presence of an acetamido group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-fluorobenzenesulfonyl fluoride typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile. The reaction proceeds under mild conditions, resulting in the formation of the desired sulfonyl fluoride compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of fluorinating agents and catalysts can be tailored to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-3-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding sulfonamides or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are typical reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from hydrolysis.
Reduced Sulfonamides: Produced via reduction reactions.
Scientific Research Applications
4-Acetamido-3-fluorobenzenesulfonyl fluoride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including enzyme inhibitors and antimicrobial agents.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Research: It is employed as a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-fluorobenzenesulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors .
Comparison with Similar Compounds
4-Trifluoromethylbenzenesulfonyl Chloride: Similar in structure but contains a trifluoromethyl group instead of an acetamido group.
4-Fluorobenzenesulfonyl Chloride: Lacks the acetamido group, making it less versatile in certain applications.
4-Acetamidobenzenesulfonyl Chloride: Similar but lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 4-Acetamido-3-fluorobenzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the acetamido and fluorine groups enhances its utility in medicinal chemistry and biological research, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-acetamido-3-fluorobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRICGBRQLYBLAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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